

1,11b-Dihydro-11b-hydroxymaackiain CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,11b-Dihydro-11b-hydroxymaackiain*

Cat. No.: *B15589607*

[Get Quote](#)

In-Depth Technical Guide: 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pterocarpan, **1,11b-Dihydro-11b-hydroxymaackiain**. It details the compound's chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a thorough compilation of its spectral data for accurate identification and characterization. Furthermore, this guide outlines the detailed experimental protocols for the isolation of **1,11b-Dihydro-11b-hydroxymaackiain** from its natural source, *Erycibe expansa*, and the methodology for evaluating its hepatoprotective activity against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. The information is structured to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

- Compound Name: **1,11b-Dihydro-11b-hydroxymaackiain**
- CAS Number: 210537-05-6[1]

- Chemical Class: Pterocarpan
- Natural Source: Stems of *Erycibe expansa*[\[1\]](#)
- Reported Biological Activity: Hepatoprotective[\[1\]](#)

Spectral Data

The following tables summarize the key spectral data for **1,11b-Dihydro-11b-hydroxymaackiain**, essential for its structural elucidation and identification. The data is compiled from the primary literature describing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectral Data (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-H	6.45	d	8.5
2-H	6.64	d	8.5
4-H	6.95	s	
6a-H	4.25	d	10.5
6-H _α	3.65	t	10.5
6-H _β	4.38	dd	10.5, 5.0
7-H	6.57	s	
10-H	7.15	s	
11a-H	5.50	s	
OCH ₂ O	5.95	s	

Table 2: ¹³C-NMR Spectral Data (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	110.0
1a	158.8
2	113.1
3	161.2
4	104.2
4a	106.8
6	67.0
6a	40.2
6b	118.0
7	110.5
8	147.9
9	142.5
10	108.5
10a	155.5
11a	78.9
11b	92.5
OCH ₂ O	101.2

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Formula
HR-FAB-MS	Positive	317.0920 [M+H] ⁺	C ₁₆ H ₁₄ O ₆

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Table 4: IR and UV Spectral Data

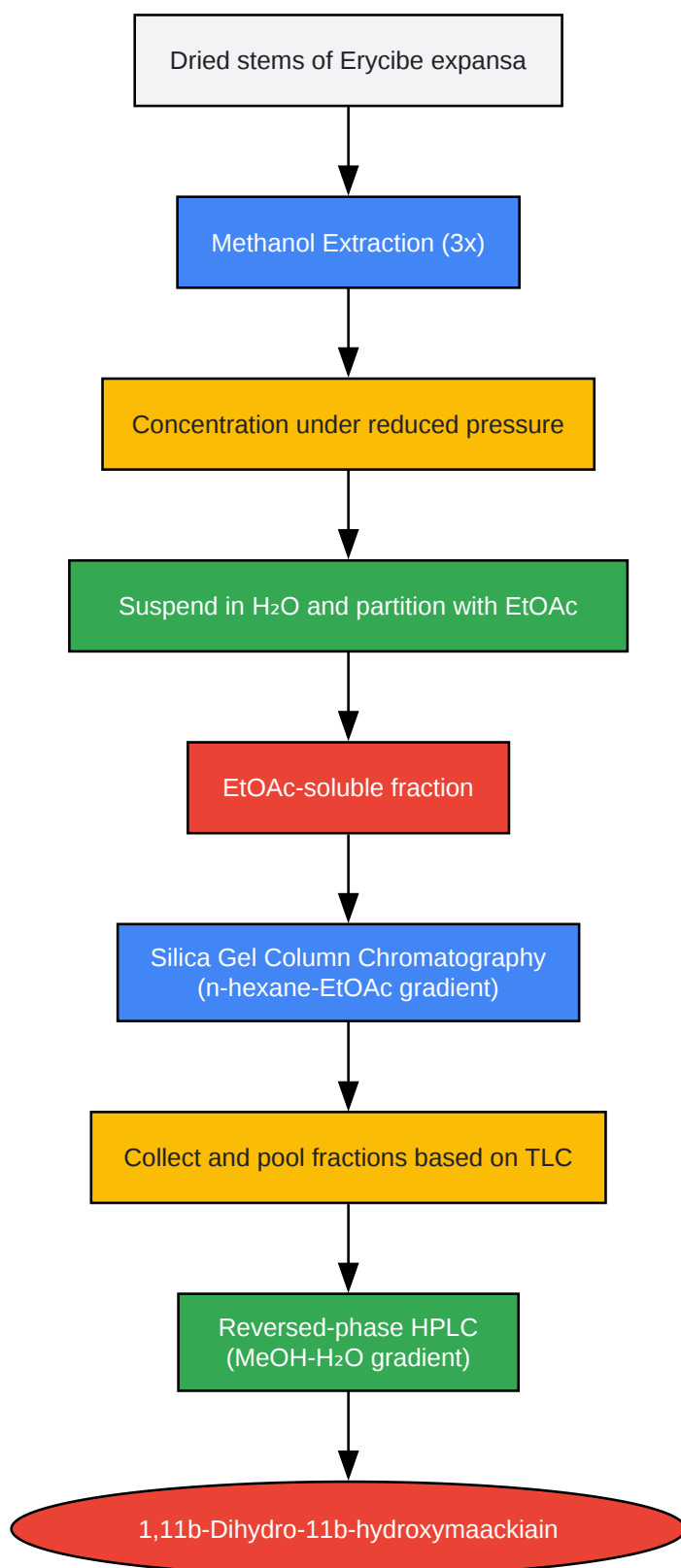
Spectroscopy	Medium/Solvent	Absorption Maxima (λ_{max} / ν_{max})
IR	KBr	3380, 1620, 1590, 1500 cm^{-1}
UV	MeOH	285 nm

Experimental Protocols

The following sections provide detailed methodologies for the isolation of **1,11b-Dihydro-11b-hydroxymaackiain** and the assessment of its hepatoprotective effects as described in the scientific literature.

Isolation of 1,11b-Dihydro-11b-hydroxymaackiain from *Erycibe expansa*

The isolation procedure involves a multi-step extraction and chromatographic process to separate the target compound from the crude plant material.



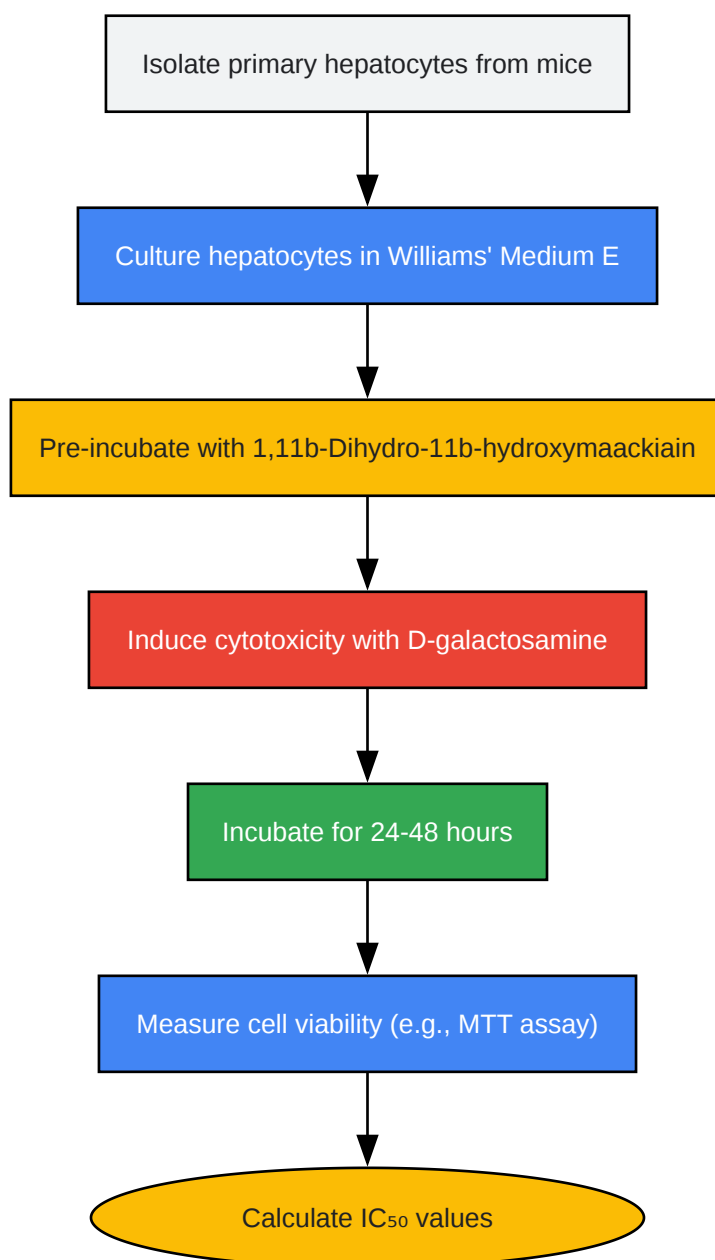
[Click to download full resolution via product page](#)

Caption: Isolation workflow for **1,11b-Dihydro-11b-hydroxymaackiain**.

- **Extraction:** The dried and powdered stems of *Erycibe expansa* are subjected to exhaustive extraction with methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
- **Concentration:** The resulting methanolic extract is combined and concentrated under reduced pressure to obtain a crude residue.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains compounds of medium polarity, is collected.
- **Silica Gel Column Chromatography:** The EtOAc-soluble fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled together.
- **Reversed-Phase High-Performance Liquid Chromatography (HPLC):** The pooled fractions are further purified using reversed-phase HPLC with a methanol-water gradient elution system to yield pure **1,11b-Dihydro-11b-hydroxymaackiain**.

Hepatoprotective Activity Assay

The hepatoprotective effect of **1,11b-Dihydro-11b-hydroxymaackiain** is evaluated against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.



[Click to download full resolution via product page](#)

Caption: Workflow for the hepatoprotective activity assay.

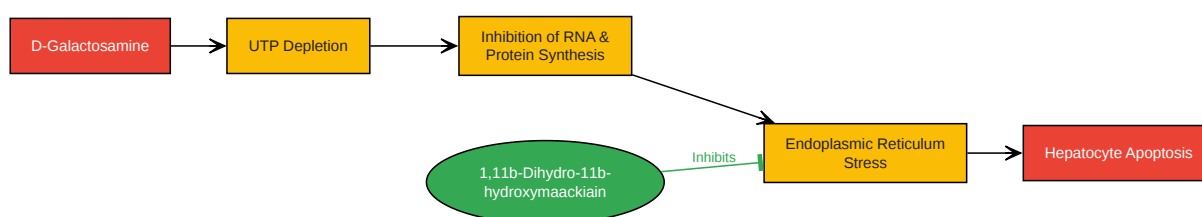
- **Hepatocyte Isolation and Culture:** Primary hepatocytes are isolated from mice using a collagenase perfusion method. The isolated cells are then plated and cultured in Williams' Medium E supplemented with fetal bovine serum and other necessary growth factors.
- **Compound Treatment:** After cell attachment, the culture medium is replaced with a fresh medium containing various concentrations of **1,11b-Dihydro-11b-hydroxymaackiain**.

Control wells receive the vehicle only.

- Induction of Cytotoxicity: Following a pre-incubation period with the test compound, D-galactosamine is added to the culture medium to induce hepatotoxicity.
- Incubation: The cells are incubated for a further 24 to 48 hours.
- Assessment of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
- Data Analysis: The percentage of cell protection is calculated relative to the control group treated with D-galactosamine alone. The concentration of the compound that provides 50% protection (IC₅₀) is determined.

Signaling Pathway

1,11b-Dihydro-11b-hydroxymaackiain demonstrates a protective effect against D-galactosamine-induced liver injury. D-galactosamine depletes uridine triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis, and ultimately, apoptosis. The compound may interfere with this process.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of hepatoprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New isoflavones and pterocarpane with hepatoprotective activity from the stems of *Erycibe expansa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,11b-Dihydro-11b-hydroxymaackiain CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589607#1-11b-dihydro-11b-hydroxymaackiain-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com